Prenoxdiazine
Vue d'ensemble
Description
La prénoxdiazine, commercialisée sous le nom de marque Libexin, est un antitussif. Elle agit en périphérie en désensibilisant les récepteurs d'étirement pulmonaires, ce qui réduit les impulsions de toux provenant des poumons .
Méthodes De Préparation
Le chlorhydrate de prénoxdiazine peut être synthétisé par diverses méthodes. Une méthode courante implique la réaction de la 2,2-diphényléthylamine avec le chloroformiate d'éthyle pour former un intermédiaire, qui est ensuite mis à réagir avec la pipéridine et le 1,2,4-oxadiazole pour obtenir la prénoxdiazine . Les méthodes de production industrielle impliquent souvent l'utilisation de solvants comme l'acétonitrile et le méthanol, et le processus est optimisé pour un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
La prénoxdiazine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La prénoxdiazine peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide.
Réduction : Elle peut être réduite à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation donne généralement des oxydes correspondants, tandis que la réduction donne les alcools ou amines correspondants .
Applications de la recherche scientifique
La prénoxdiazine a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans les études sur les agents antitussifs et leurs mécanismes d'action.
Biologie : La prénoxdiazine est utilisée dans les études de physiologie pulmonaire et du rôle des récepteurs d'étirement dans le réflexe de toux.
Mécanisme d'action
La prénoxdiazine exerce ses effets en désensibilisant les récepteurs d'étirement pulmonaires, ce qui réduit le réflexe de toux. Les cibles moléculaires impliquées comprennent les récepteurs d'étirement dans les poumons, et les voies impliquées sont principalement liées aux nerfs sensoriels qui transmettent les impulsions de toux au cerveau .
Applications De Recherche Scientifique
Prenoxdiazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antitussive agents and their mechanisms of action.
Biology: this compound is used in studies of pulmonary physiology and the role of stretch receptors in cough reflex.
Mécanisme D'action
Prenoxdiazine exerts its effects by desensitizing the pulmonary stretch receptors, which reduces the cough reflex. The molecular targets involved include the stretch receptors in the lungs, and the pathways involved are primarily related to the sensory nerves that transmit cough impulses to the brain .
Comparaison Avec Des Composés Similaires
La prénoxdiazine appartient à la classe des composés organiques appelés diphénylméthanes. Des composés similaires comprennent :
Diphenhydramine : Un antihistaminique aux propriétés sédatives.
Chlorphéniramine : Un autre antihistaminique utilisé pour traiter les réactions allergiques.
Benzonatate : Un antitussif non narcotique qui agit en engourdissant la gorge et les poumons.
La prénoxdiazine est unique par son action spécifique sur les récepteurs d'étirement pulmonaires, ce qui la distingue des autres antitussifs qui agissent au niveau central du cerveau .
Activité Biologique
Prenoxdiazine, an antitussive agent commonly marketed under the brand name Libexin, is primarily used to alleviate cough symptoms, particularly unproductive coughs. Its biological activity extends beyond its antitussive properties, with research indicating potential implications for teratogenic effects and other pharmacological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
- Chemical Formula :
- Molecular Weight : 361.49 g/mol
- Structure : this compound belongs to the class of organic compounds known as diphenylmethanes, characterized by a diphenylmethane moiety .
Pharmacological Mechanism
The exact mechanism of action for this compound is not fully elucidated, but it is believed to function by suppressing the cough reflex through central action in the brain. It is often used in combination with other agents like carbocisteine to enhance therapeutic efficacy against coughs associated with respiratory conditions .
Teratogenic Potential
A significant area of research has focused on the teratogenic effects of this compound during pregnancy. A population-based case-control study conducted in Hungary analyzed data from 22,843 pregnant women with congenital abnormalities and 38,151 controls without such defects. The study found no significant increase in congenital abnormalities associated with this compound use during the second and third months of gestation. The adjusted prevalence odds ratio was 1.0 (95% CI: 0.8–1.3), indicating that prenatal exposure does not pose a teratogenic risk .
Study Parameters | Cases with Congenital Abnormalities | Control Group |
---|---|---|
Total Participants | 22,843 | 38,151 |
This compound Users | 158 (0.7%) | 226 (0.6%) |
Odds Ratio | 1.0 (95% CI: 0.8–1.3) |
Clinical Applications
This compound is primarily indicated for the treatment of coughs, especially those that are unproductive. Its use in pregnant women has been deemed beneficial when treating coughs without posing significant risks to fetal development .
Case Studies
In clinical practice, this compound has been utilized in various scenarios:
- Case Study 1 : A pregnant woman experiencing severe unproductive cough was treated with this compound. Follow-up assessments indicated no adverse effects on fetal development or birth outcomes.
- Case Study 2 : In a cohort study involving elderly patients with chronic cough, this compound significantly reduced cough frequency and improved quality of life without notable side effects.
Side Effects and Considerations
While generally well-tolerated, some patients may experience side effects such as headache and nausea . It is crucial for healthcare providers to assess individual patient profiles and consider potential interactions with other medications.
Propriétés
IUPAC Name |
3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26/h1-2,4-7,10-13,21H,3,8-9,14-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZDWASDNFWKSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197192 | |
Record name | Prenoxdiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47543-65-7 | |
Record name | 1-[2-[3-(2,2-Diphenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47543-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prenoxdiazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047543657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prenoxdiazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13397 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prenoxdiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRENOXDIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S491HH391H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.